molecular formula C₄H₄N₂O₃ B1145333 Cyano(methoxyimino)acetic acid CAS No. 57336-69-3

Cyano(methoxyimino)acetic acid

Cat. No. B1145333
CAS RN: 57336-69-3
M. Wt: 128.09
InChI Key:
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Description

Cyano(methoxyimino)acetic acid and its derivatives are important compounds in the field of chemistry, particularly for their role as ligands in metal coordination and their presence in various chemical reactions. These compounds have been studied for their unique properties and potential applications in materials science and catalysis.

Synthesis Analysis

The synthesis of Cyano(methoxyimino)acetic acid derivatives involves several key steps, including esterification, oximation, and reactions with metal ions. Notably, compounds like 2-cyano-2-(hydroxyimino)acetic acid have been identified as effective ligands for Cu2+ and Ni2+ ions across a broad pH range, highlighting the versatility of these compounds in forming metal complexes (Sliva et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of these compounds, including X-ray crystallography, have provided insights into their coordination behavior and dimer formation with metal ions. The structural analysis reveals that conjugation with ethane-1,2-diamine derivatives leads to a family of effective chelating agents, albeit with a potential for amide bond hydrolysis (Sliva et al., 1998).

Chemical Reactions and Properties

Cyano(methoxyimino)acetic acid derivatives participate in various chemical reactions, including the Lossen rearrangement, which is used for synthesizing hydroxamic acids and ureas from carboxylic acids. This reaction highlights the compound's utility in organic synthesis and its role in producing compounds with potential biological activities (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and solubility, are influenced by their molecular arrangements and interactions. For instance, the compound's behavior in different solvents and its ability to form dimeric complexes with metals are critical for its application in materials science and coordination chemistry (Sliva et al., 1998).

Chemical Properties Analysis

The chemical properties of Cyano(methoxyimino)acetic acid derivatives are marked by their reactivity and potential for forming stable complexes with transition metals. These properties are essential for exploring the use of these compounds in catalysis and materials science, where their ability to coordinate with metals can lead to novel materials and catalytic processes (Sliva et al., 1998).

Scientific Research Applications

  • Degradation Study of Cymoxanil : The hydrolytic degradation of cymoxanil, which transforms into cyano(methoxyimino) acetic acid, was investigated. This study is crucial for understanding the environmental degradation of such compounds (Morrica et al., 2004).

  • Synthesis in Pharmaceutical Applications : Cyano(methoxyimino)acetic acid is used in the synthesis of cephalosporin antibiotics, showcasing its significance in pharmaceutical chemistry (Xu Jing-xia, 2011).

  • Metal Ion Complexation : The compound effectively binds with copper(II) and nickel(II) ions, indicating its potential in the study of metal ion complexation and coordination chemistry (Sliva et al., 1998).

  • Formation of Sulphur-Containing Derivative : A study on transforming cyano(methoxyimino)acetic acid into its sulphur-containing derivative reveals its versatility in synthesizing novel ligands for metal ion complexation (Hung et al., 2017).

  • Photochemical Degradation Research : Research on the photochemical degradation of cymoxanil, which leads to the formation of cyano(methoxyimino)acetic acid, provides insights into the stability and breakdown of such compounds under UV light (Morrica, Fidente, & Seccia, 2005).

  • NMR Study of Oxocarboxylic Acid Oximes : A study on the NMR spectra of various oximes, including cyano(methoxyimino)acetic acid, contributes to our understanding of the electronic effects in these molecules (Malek et al., 2004).

  • Metabolism in Rats : An investigation into the metabolism of cymoxanil in rats, which includes the formation of cyano(methoxyimino)acetic acid as a metabolite, is significant for understanding the biological processing of such compounds (Belasco & Baude, 1981).

properties

IUPAC Name

(2E)-2-cyano-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028666
Record name (2Z)-2-Cyano-2-methoxyiminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano(methoxyimino)acetic acid

Citations

For This Compound
3
Citations
P Morrica, S Trabue, JJ Anderson… - Journal of agricultural …, 2004 - ACS Publications
The kinetics and mechanism(s) of the hydrolytic degradation of a compound are needed to evaluate a compound's abiotic degradation in the environment. In this paper, the hydrolysis of …
Number of citations: 20 pubs.acs.org
A Álvarez-Martín, MJ Sánchez-Martín… - Science of the Total …, 2016 - Elsevier
Physicochemical methods to immobilize pesticides in vulnerable soils are currently being developed to prevent water contamination. Some of these methods include the use of different …
Number of citations: 47 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at …
Number of citations: 2 efsa.onlinelibrary.wiley.com

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